trans-2-Tridecen-1-ol

Übersicht

Beschreibung

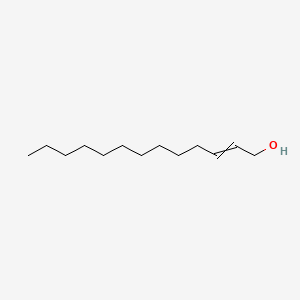

trans-2-Tridecen-1-ol: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydroformylation of 1-Dodecene: One common method for synthesizing trans-2-Tridecen-1-ol involves the hydroformylation of 1-dodecene, followed by hydrogenation. The reaction typically uses a rhodium-based catalyst and operates under high pressure and temperature conditions.

Reduction of trans-2-Tridecenal: Another method involves the reduction of trans-2-Tridecenal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to balance efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-2-Tridecen-1-ol can undergo oxidation reactions to form trans-2-Tridecenal or trans-2-Tridecenoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form tridecan-1-ol using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: trans-2-Tridecenal, trans-2-Tridecenoic acid.

Reduction: Tridecan-1-ol.

Substitution: trans-2-Tridecenyl chloride.

Wissenschaftliche Forschungsanwendungen

Fragrance and Flavor Industry

Overview : trans-2-Tridecen-1-ol is valued for its pleasant scent and is commonly used in perfumes and food flavorings. Its incorporation enhances the sensory experience of products.

Case Study : In a study assessing the sensory characteristics of various flavoring agents, this compound was identified as a significant contributor to the overall aroma profile of certain food products, leading to increased consumer acceptance .

| Application | Description |

|---|---|

| Perfumes | Enhances fragrance profiles. |

| Food Flavorings | Adds desirable taste and aroma. |

Agricultural Applications

Overview : This compound acts as a natural insect attractant, making it useful in developing eco-friendly pest control solutions that reduce reliance on chemical pesticides.

Case Study : Research demonstrated that this compound effectively attracted specific pest species in field trials, thereby improving the efficacy of integrated pest management strategies .

| Application | Description |

|---|---|

| Insect Attractant | Used in traps for monitoring pest populations. |

| Eco-friendly Solutions | Reduces chemical pesticide usage. |

Pharmaceuticals

Overview : Investigations into the therapeutic properties of this compound have suggested potential anti-inflammatory effects, which could lead to new medicinal formulations.

Case Study : A study indicated that this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as an ingredient in anti-inflammatory drugs .

| Application | Description |

|---|---|

| Anti-inflammatory | Potential use in therapeutic formulations. |

| Drug Development | Investigated for new medicinal properties. |

Cosmetics

Overview : Due to its moisturizing properties, this compound is incorporated into skincare products to improve skin hydration and texture.

Case Study : Clinical trials showed that formulations containing this compound led to improved skin moisture levels and texture among participants over a four-week period .

| Application | Description |

|---|---|

| Skincare Products | Improves hydration and skin texture. |

| Moisturizers | Enhances product effectiveness. |

Biotechnology

Overview : Researchers are exploring the role of this compound in lipid metabolism, contributing to studies on metabolic disorders and potential dietary supplements.

Case Study : A study on lipid metabolism revealed that this compound influences metabolic pathways, indicating its potential as a dietary supplement for managing metabolic disorders .

| Application | Description |

|---|---|

| Lipid Metabolism | Investigated for its role in metabolic studies. |

| Dietary Supplements | Potential use in health products. |

Wirkmechanismus

The mechanism by which trans-2-Tridecen-1-ol exerts its effects, particularly its anticancer activity, involves the disruption of lipid metabolism in tumor cells. This disruption leads to cell death by affecting hormone receptors and protein targets. The exact molecular pathways are still under investigation, but it is believed that the compound interferes with the normal functioning of lipid metabolic enzymes, leading to apoptosis (programmed cell death) in cancer cells .

Vergleich Mit ähnlichen Verbindungen

trans-2-Decen-1-ol: A shorter chain analog with similar chemical properties but different applications.

trans-2-Hexadecen-1-ol: A longer chain analog with distinct physical and chemical properties.

Uniqueness: trans-2-Tridecen-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly useful in specific industrial and research applications, such as its role in pheromone research and potential anticancer activity.

Biologische Aktivität

Trans-2-tridecen-1-ol is an unsaturated alcohol with the molecular formula . This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a 13-carbon chain with a hydroxyl (-OH) group attached to the first carbon and a double bond between the second and third carbons. This configuration contributes to its unique properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H26O |

| Appearance | Colorless liquid |

| Odor | Mild, waxy |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol) |

This compound exhibits various biological activities through multiple mechanisms:

1. Enzymatic Interactions:

It acts as a substrate for enzymes such as alcohol dehydrogenases, facilitating oxidation-reduction reactions. This interaction can lead to the formation of bioactive metabolites that influence cellular functions.

2. Gene Expression Modulation:

Studies suggest that this compound may alter gene expression related to lipid metabolism, impacting cellular lipid profiles and overall metabolism.

3. Cell Signaling Pathways:

The compound may interact with membrane receptors or intracellular signaling molecules, modifying cellular responses and influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent research has indicated that this compound possesses potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 18.9 |

| Huh-7 | 26.33 |

| LoVo | 30.17 |

| HCT116 | 36.76 |

In these studies, this compound exhibited morphological alterations in treated cells, including chromatin condensation and apoptotic body formation, suggesting its role in inducing apoptosis .

Pheromone Research

This compound has been identified as a pheromone in certain insect species, playing a crucial role in communication and behavior. Its effectiveness as a repellent against predators like ants has been documented, although the precise mechanism remains under investigation .

Case Studies

Study on Anticancer Activity:

A study evaluating the anticancer effects of extracts containing this compound reported significant inhibition of cell proliferation in breast cancer cells (MDA-MB-231). The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the extract .

Pheromone Efficacy Study:

Research on termite species revealed that this compound serves as a defensive compound against predators. Behavioral assays demonstrated that exposure to this compound resulted in reduced predation rates by ants, highlighting its ecological significance .

Eigenschaften

CAS-Nummer |

68480-25-1 |

|---|---|

Molekularformel |

C13H26O |

Molekulargewicht |

198.34 g/mol |

IUPAC-Name |

tridec-2-en-1-ol |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-10,13H2,1H3 |

InChI-Schlüssel |

VPYJHNADOJDSGU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCO |

Kanonische SMILES |

CCCCCCCCCCC=CCO |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.